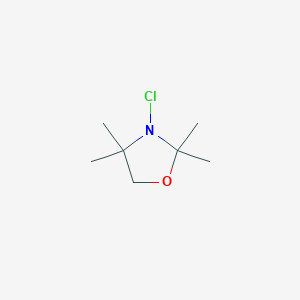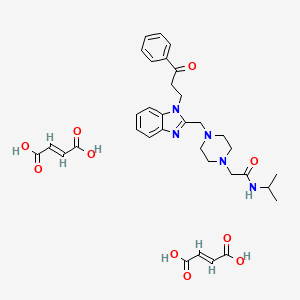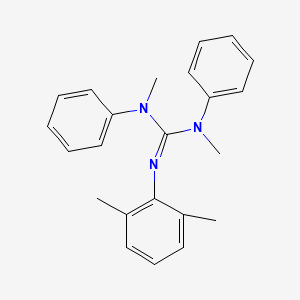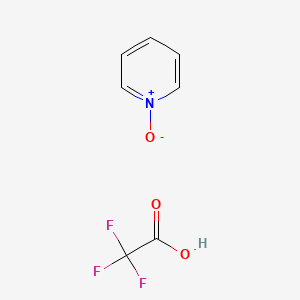![molecular formula C10H11NO3S B14619977 N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine CAS No. 57355-94-9](/img/structure/B14619977.png)
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Salicylidenecysteine is a Schiff base compound formed by the condensation of salicylaldehyde and cysteine. This compound is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both the salicylidene and cysteine moieties in its structure imparts distinctive chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Salicylidenecysteine can be synthesized through a condensation reaction between salicylaldehyde and cysteine. The reaction typically involves mixing equimolar amounts of salicylaldehyde and cysteine in an appropriate solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base. The reaction can be represented as follows:
Salicylaldehyde+Cysteine→N-Salicylidenecysteine+Water
Industrial Production Methods: While specific industrial production methods for N-Salicylidenecysteine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Salicylidenecysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or other electrophiles.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated phenolic derivatives.
Applications De Recherche Scientifique
N-Salicylidenecysteine has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant properties due to the presence of the thiol group.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of N-Salicylidenecysteine involves its ability to interact with various molecular targets and pathways. The thiol group can act as a nucleophile, participating in redox reactions and forming disulfide bonds. The imine group can interact with metal ions, forming stable complexes. These interactions contribute to the compound’s biological and chemical activities.
Comparaison Avec Des Composés Similaires
N-Salicylideneaniline: Another Schiff base formed from salicylaldehyde and aniline.
N-Salicylidene-2-chloroaniline: A derivative with a chloro-substituent on the aniline ring.
N-Salicylidene alanine: A Schiff base formed from salicylaldehyde and alanine.
Comparison: N-Salicylidenecysteine is unique due to the presence of the cysteine moiety, which imparts additional reactivity through the thiol group. This makes it distinct from other similar compounds that lack this functional group. The presence of the thiol group also enhances its potential biological activities, such as antioxidant and antimicrobial properties.
Propriétés
Numéro CAS |
57355-94-9 |
|---|---|
Formule moléculaire |
C10H11NO3S |
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
(2R)-2-[(2-hydroxyphenyl)methylideneamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9-4-2-1-3-7(9)5-11-8(6-15)10(13)14/h1-5,8,12,15H,6H2,(H,13,14)/t8-/m0/s1 |
Clé InChI |
WMGISZLOHLGICN-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C=N[C@@H](CS)C(=O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NC(CS)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)

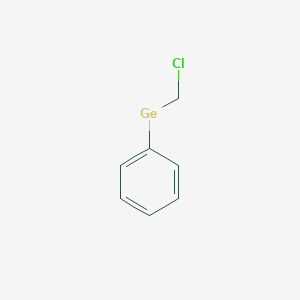

![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
